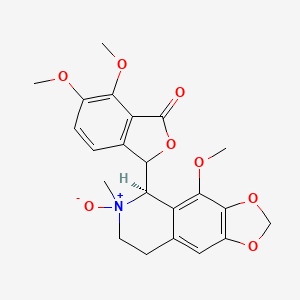
1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- is a complex organic compound with the molecular formula C({20})H({30})O and a molecular weight of 286.4516 g/mol . This compound is known for its intricate structure, which includes multiple ring systems and various functional groups, making it a subject of interest in organic chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- typically involves multi-step organic reactions. One common approach is the hydrogenation of phenanthrene derivatives under specific conditions to introduce the necessary hydrogen atoms into the structure. This process often requires catalysts such as palladium or platinum and is conducted under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substituting Agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer properties could involve the induction of apoptosis in cancer cells or the inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Dehydroabietol: A related compound with similar structural features but differing in specific functional groups.
Abietyl Alcohol: Another similar compound used in various industrial applications.
Uniqueness: 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-a-phenyl- is unique due to its specific arrangement of functional groups and ring systems, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5335-62-6 |
|---|---|
Formule moléculaire |
C26H34O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)-phenylmethanol |
InChI |
InChI=1S/C26H34O/c1-18(2)20-11-13-22-21(17-20)12-14-23-25(22,3)15-8-16-26(23,4)24(27)19-9-6-5-7-10-19/h5-7,9-11,13,17-18,23-24,27H,8,12,14-16H2,1-4H3 |
Clé InChI |
IUZXDEIEFTZAQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(C4=CC=CC=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


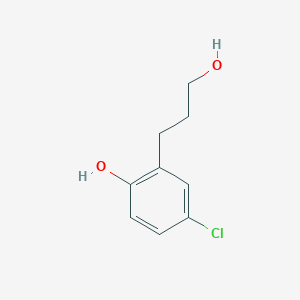
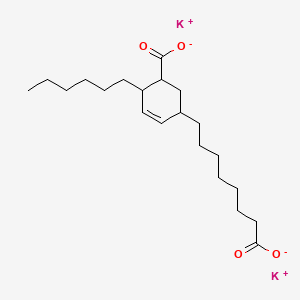
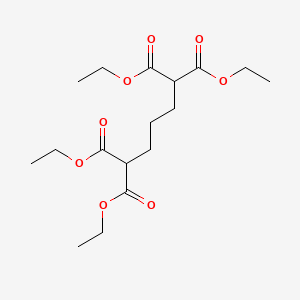
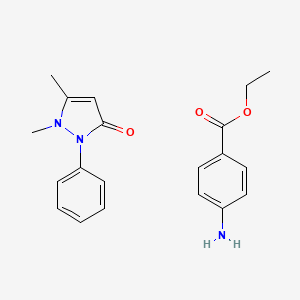
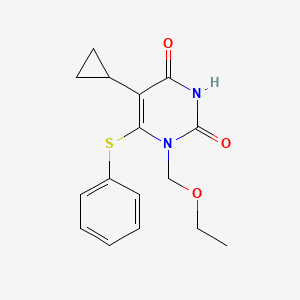
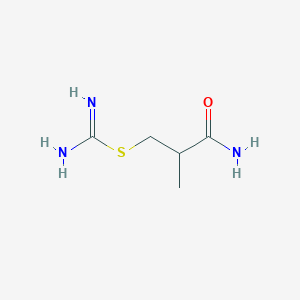
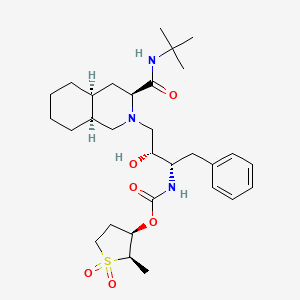
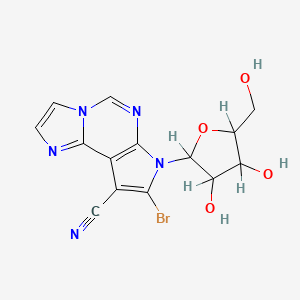
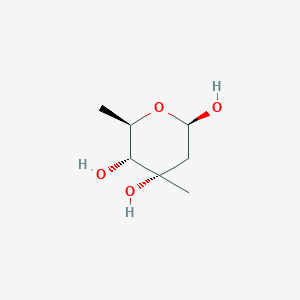
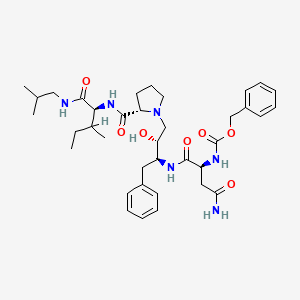
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
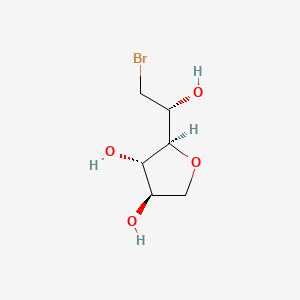
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
